molecular formula C15H12O5 B1248595 (2R,3S)-2,4',7-trihydroxyisoflavanone

(2R,3S)-2,4',7-trihydroxyisoflavanone

Cat. No.: B1248595
M. Wt: 272.25 g/mol
InChI Key: YACUBWOKTPOMNW-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2,4',7-trihydroxyisoflavanone is a hydroxyisoflavanones that is isoflavanone bearing hydroxy groups at the 2, 7 and 4' positions, with R and S configurations at C-2 and C-3 respectively.

Scientific Research Applications

  • Enzyme Catalysis in Plant Isoflavonoid Biosynthesis :

    • The enzyme 2-hydroxyisoflavanone synthase, found in soybean (Glycine max), is known to convert flavanone compounds into isoflavones, a process likely involving (2R,3S)-2,4',7-trihydroxyisoflavanone (Steele et al., 1999).
    • 2-Hydroxyisoflavanone dehydratase, a key enzyme in the formation of the isoflavonoid skeleton, was studied in Pueraria lobata, indicating the importance of this compound in isoflavonoid biosynthesis (Hakamatsuka et al., 1998).
  • Synthetic Methods in Organic Chemistry :

    • Research has been conducted on the enantioselective synthesis of related compounds, highlighting the importance of this compound in the field of synthetic organic chemistry (Jew et al., 2000).
  • Biological Activity and Medicinal Chemistry :

    • Various studies have explored the potential biological activities of related compounds. For instance, the inhibitory activity against Magnaporthe grisea by a structurally similar compound highlights the relevance of these compounds in medicinal chemistry (Li, 2011).
    • The stereospecific inhibition of nitric oxide production in macrophage cells by flavanonols, including this compound, has been studied, indicating its potential in pharmacological research (Jiang et al., 2017).
  • Plant Allelopathy and Phytochemistry :

    • Research on the root exudate of Desmodium uncinatum identified compounds including isoflavanones, suggesting the ecological role of this compound in plant interactions (Tsanuo et al., 2003).
  • Structural and Mechanistic Studies :

    • Structural studies, such as those on the crystal structure and catalytic mechanism of enzymes like leucoanthocyanidin reductase, provide insights into the stereochemistry and biochemical pathways involving compounds like this compound (Maugé et al., 2010).

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

(2R,3S)-2,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,13,15-17,19H/t13-,15-/m1/s1

InChI Key

YACUBWOKTPOMNW-UKRRQHHQSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](OC3=C(C2=O)C=CC(=C3)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(OC3=C(C2=O)C=CC(=C3)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-2,4',7-trihydroxyisoflavanone
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(2R,3S)-2,4',7-trihydroxyisoflavanone
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(2R,3S)-2,4',7-trihydroxyisoflavanone
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Reactant of Route 5
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Reactant of Route 6
(2R,3S)-2,4',7-trihydroxyisoflavanone

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